2-bromo-3,4,5-trimethylthiophene
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Overview
Description
2-Bromo-3,4,5-trimethylthiophene is an organobromine compound with the molecular formula C7H9BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3,4,5-trimethylthiophene typically involves the bromination of 3,4,5-trimethylthiophene. One common method is the direct bromination using bromine in acetic acid or chloroform as the solvent . The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4,5-trimethylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Oxidation Products: Oxidation can lead to sulfoxides or sulfones, depending on the extent of the reaction.
Scientific Research Applications
2-Bromo-3,4,5-trimethylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Thiophene derivatives have shown potential in medicinal chemistry for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-bromo-3,4,5-trimethylthiophene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can be readily substituted by other groups. In materials science, the electronic properties of the thiophene ring play a crucial role in its function as a semiconductor .
Comparison with Similar Compounds
2-Bromo-3-methylthiophene: Similar in structure but with fewer methyl groups, leading to different reactivity and applications.
2,5-Dibromothiophene: Contains two bromine atoms, making it more reactive in substitution reactions.
3,4-Dimethylthiophene: Lacks the bromine atom, resulting in different chemical behavior and applications.
Uniqueness: 2-Bromo-3,4,5-trimethylthiophene is unique due to the combination of bromine and three methyl groups on the thiophene ring. This specific substitution pattern influences its reactivity and makes it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
174586-96-0 |
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Molecular Formula |
C7H9BrS |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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